1-Iodo-3-(trifluoromethoxy)benzene
Overview
Description
1-Iodo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4F3IO. It is a colorless to light red or green liquid that is sensitive to light and air .
Mechanism of Action
Target of Action
It is known to be a reagent for primary sulfonamide synthesis , indicating that it may interact with enzymes or proteins involved in this biochemical process.
Biochemical Pathways
Given its role as a reagent in primary sulfonamide synthesis , it may influence pathways involving sulfonamides, which are known to have various biological activities, including antibacterial properties.
Action Environment
The action of 1-Iodo-3-(trifluoromethoxy)benzene can be influenced by various environmental factors. For instance, it is known to be sensitive to light and should be stored under inert gas . These conditions can affect the stability of the compound and potentially its efficacy.
Preparation Methods
The synthesis of 1-Iodo-3-(trifluoromethoxy)benzene typically involves the reaction of 3-(trifluoromethoxy)phenol with iodine in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
1-Iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding iodinated products or reduction to remove the iodine atom.
Coupling Reactions: It is often used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted aromatic compounds .
Scientific Research Applications
1-Iodo-3-(trifluoromethoxy)benzene has several applications in scientific research:
Biology and Medicine: This compound is used in the development of pharmaceuticals and agrochemicals due to its ability to introduce trifluoromethoxy groups, which can enhance the biological activity and stability of molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
1-Iodo-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
3-Iodo-4-(trifluoromethoxy)benzene: Similar in structure but with the trifluoromethoxy group in a different position, leading to different reactivity and applications.
1-Iodo-4-(trifluoromethoxy)benzene: Another positional isomer with distinct properties and uses.
3-(Trifluoromethoxy)iodobenzene: A compound with similar functional groups but different reactivity due to the position of the iodine and trifluoromethoxy groups.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields .
Properties
IUPAC Name |
1-iodo-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZXQSQWKJZHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380456 | |
Record name | 1-Iodo-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198206-33-6 | |
Record name | 1-Iodo-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Iodo-3-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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